

In-Depth Technical Guide: Physical and Chemical Properties of Fmoc-L- β -Methylisoleucine

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Compound of Interest

Compound Name: *Fmoc-L- β -methylisoleucine*

Cat. No.: B2677654

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Abstract

Fmoc-L- β -methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus allows for the controlled and sequential addition of this non-canonical amino acid into peptide chains. The presence of a methyl group on the β -carbon of the isoleucine side chain introduces unique steric and conformational constraints, which can significantly influence the biological activity and metabolic stability of the resulting peptides. This technical guide provides a comprehensive overview of the known physical and chemical properties of Fmoc-L- β -methylisoleucine, along with general experimental protocols relevant to its synthesis, purification, and application in peptide science.

Core Physical and Chemical Properties

Precise experimental data for Fmoc-L- β -methylisoleucine is not widely available in public literature. The following tables summarize the fundamental molecular attributes and predicted physical properties. For context, experimental data for the closely related, non-beta-methylated analog, Fmoc-L-isoleucine, is also provided where available.

Table 1: General and Molecular Properties

Property	Value for Fmoc-L- β -methylisoleucine	Value for Fmoc-L-isoleucine
CAS Number	1227750-73-3	71989-23-6
Molecular Formula	$C_{22}H_{25}NO_4$	$C_{21}H_{23}NO_4$
Molecular Weight	367.44 g/mol	353.41 g/mol [1]
Appearance	White to off-white powder (Predicted)	White/Fine Crystalline Powder [1]

Table 2: Predicted and Experimental Physical Properties

Property	Value for Fmoc-L- β -methylisoleucine	Value for Fmoc-L-isoleucine
Melting Point	Not available	145-147 °C [1]
Boiling Point (Predicted)	562.7 ± 33.0 °C [2]	486.83 °C (rough estimate) [1]
Density (Predicted)	1.189 ± 0.06 g/cm ³ [2]	1.2107 (rough estimate) [1]
pKa (Predicted)	Not available	3.92 ± 0.22 [1]

Table 3: Solubility Profile

While specific quantitative solubility data for Fmoc-L- β -methylisoleucine is not published, general solubility characteristics for Fmoc-protected amino acids can be inferred. They are typically soluble in polar organic solvents and sparingly soluble in water.

Solvent	Solubility of Fmoc-L- β -methylisoleucine (Predicted)	Solubility of related Fmoc-Amino Acids
Dimethylformamide (DMF)	Soluble	Fmoc-L-isoleucine is soluble in DMF. [1]
N-Methyl-2-pyrrolidone (NMP)	Soluble	Fmoc-protected amino acids are generally soluble in NMP.
Dichloromethane (DCM)	Soluble	Fmoc-L-beta-homoisoleucine is soluble in Dichloromethane. [3]
Chloroform	Soluble	Fmoc-L-beta-homoisoleucine is soluble in Chloroform. [3]
Methanol	Soluble	Fmoc-L-isoleucine is soluble in methanol. [1]
Ethanol	Soluble	Fmoc-L-leucine is soluble in ethanol at approximately 30 mg/mL. [4] [5]
Dimethyl sulfoxide (DMSO)	Soluble	Fmoc-L-leucine is soluble in DMSO at approximately 30 mg/mL. [4] [5]
Water	Sparingly soluble	Fmoc-L-leucine is sparingly soluble in aqueous buffers. [4] [5]
Ethyl Acetate	Soluble	Fmoc-L-beta-homoisoleucine is soluble in Ethyl Acetate. [3]
Acetone	Soluble	Fmoc-L-beta-homoisoleucine is soluble in Acetone. [3]

Spectroscopic Data

Detailed spectroscopic data for Fmoc-L- β -methylisoleucine is not readily available. The following sections provide expected spectral characteristics based on its chemical structure and available data for the analogous Fmoc-L-isoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of Fmoc-L- β -methylisoleucine is expected to show characteristic signals for the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methoxycarbonyl protons, and the protons of the β -methylisoleucine side chain. The chemical shifts and coupling patterns of the side-chain protons will be indicative of the stereochemistry and conformation. For comparison, the ^1H NMR spectrum of Fmoc-L-isoleucine in CDCl_3 shows distinct peaks for the fluorenyl group protons between 7.2 and 7.8 ppm, along with signals for the isoleucine side chain protons.^[6]
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the β -methylisoleucine residue. The chemical shift of the β -carbon will be influenced by the additional methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Fmoc-L- β -methylisoleucine is expected to exhibit characteristic absorption bands for the following functional groups:

- N-H stretching: Around 3300 cm^{-1}
- C=O stretching (carbamate): Around $1690\text{-}1720\text{ cm}^{-1}$
- C=O stretching (carboxylic acid): Around $1700\text{-}1725\text{ cm}^{-1}$
- Aromatic C=C stretching: Around $1450\text{-}1600\text{ cm}^{-1}$

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion $[\text{M}+\text{H}]^+$ at approximately m/z 368.18. Fragmentation patterns would likely involve the loss of the Fmoc group and characteristic fragmentation of the isoleucine side chain.

Experimental Protocols

While a specific, detailed synthesis protocol for Fmoc-L- β -methylisoleucine is not available in the searched literature, a general procedure for the synthesis of Fmoc-protected amino acids can be outlined. This typically involves the reaction of the free amino acid with a fluorenylmethyloxycarbonylating agent under basic conditions.

General Synthesis of Fmoc-Amino Acids

This protocol describes a general method for the N-Fmoc protection of an amino acid.

Materials:

- L- β -methylisoleucine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium bicarbonate or another suitable base
- Dioxane and water
- Ethyl acetate
- Hexane
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

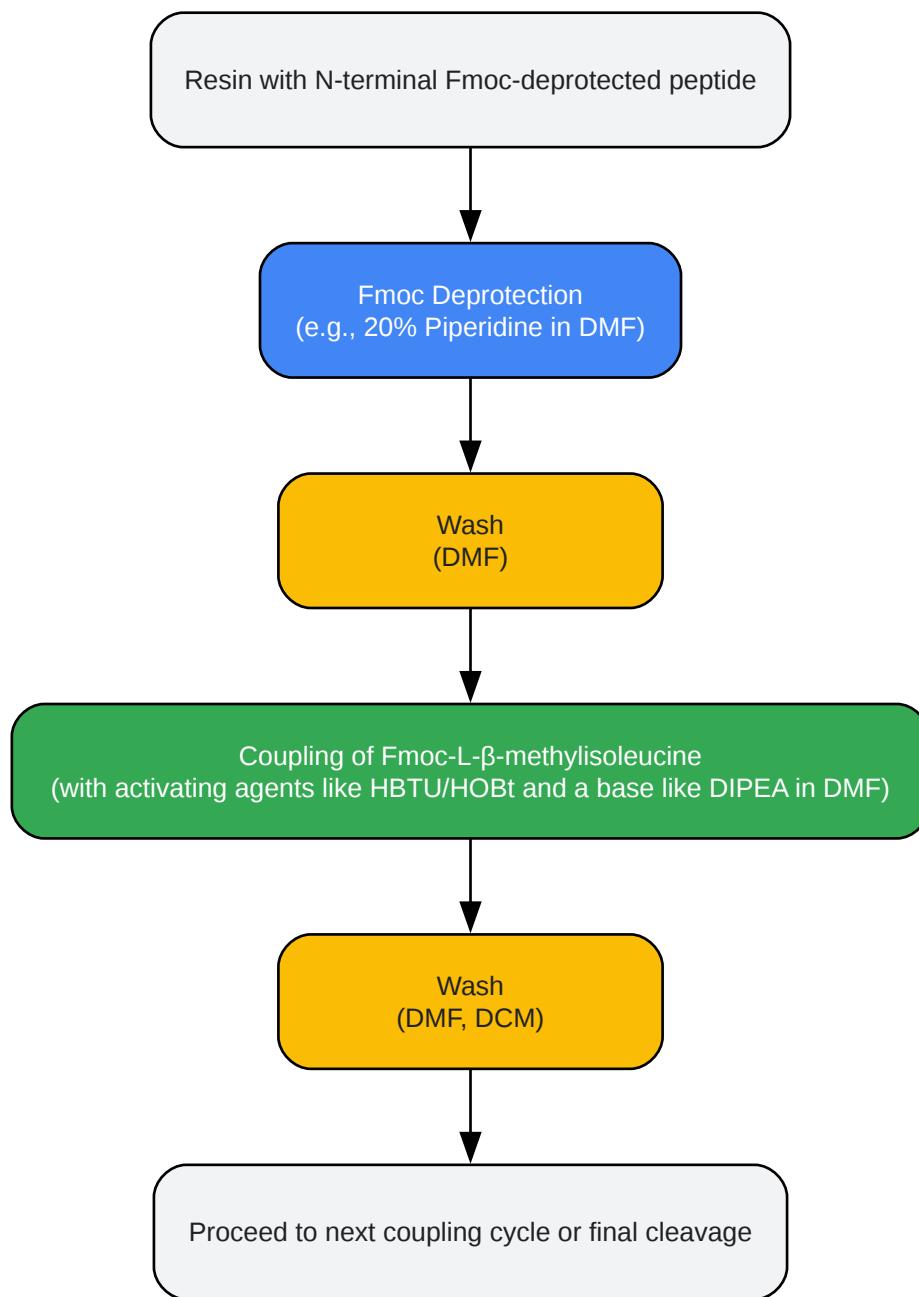
- Dissolve L- β -methylisoleucine in an aqueous solution of sodium bicarbonate.
- Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the amino acid solution while maintaining a basic pH.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L- β -methylisoleucine

This protocol outlines the general steps for incorporating Fmoc-L- β -methylisoleucine into a peptide chain on a solid support.

Workflow for a Single Coupling Cycle:



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Caption: General workflow for one cycle of solid-phase peptide synthesis.

Detailed Steps:

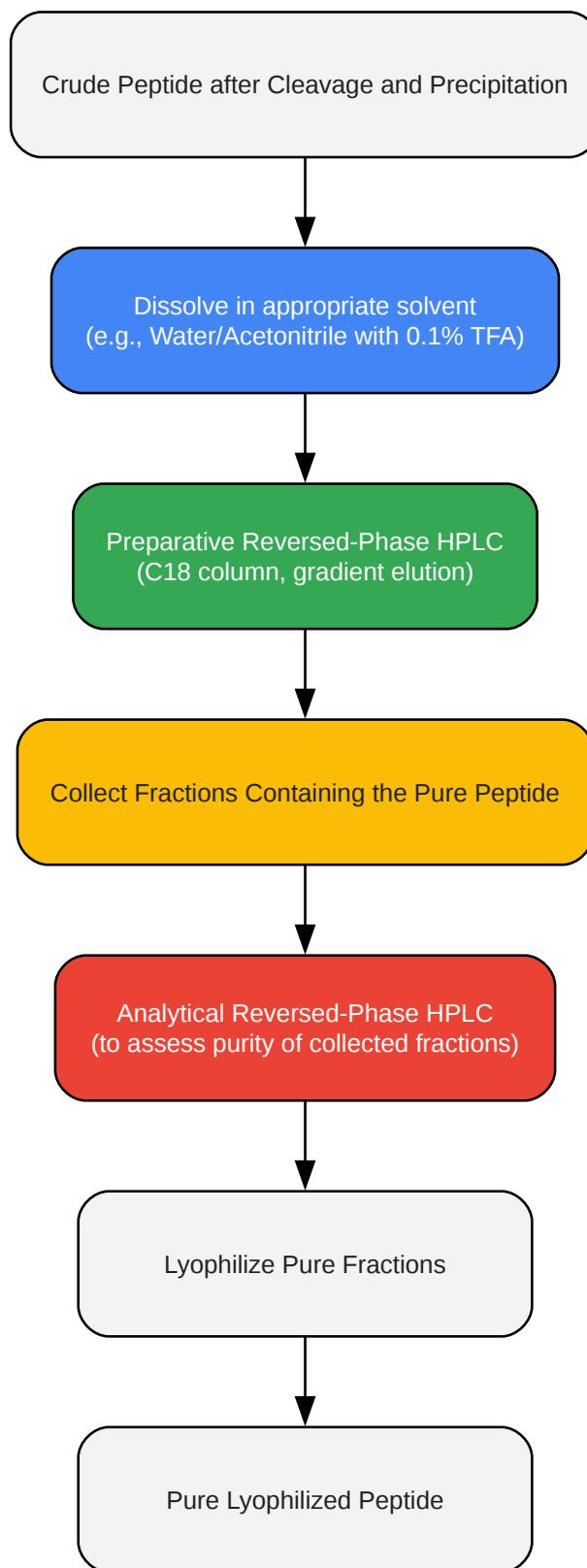
- Resin Preparation: Start with a suitable resin (e.g., Rink amide, Wang) that has the preceding amino acid of the desired peptide sequence attached and its N-terminal Fmoc group removed.

- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.
- Activation and Coupling: In a separate vessel, pre-activate Fmoc-L-β-methylisoleucine with a coupling reagent (e.g., HBTU, HOBr) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the washed resin and allow the coupling reaction to proceed.
- Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
- Monitoring: A small sample of the resin can be taken to perform a Kaiser test or other colorimetric tests to ensure the completion of the coupling reaction.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

General Protocol for Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of synthetic peptides.

Workflow for HPLC Purification and Analysis:



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Caption: General workflow for the purification and analysis of synthetic peptides.

Typical HPLC Conditions:

- Column: Reversed-phase C18 column.
- Mobile Phase A: Water with 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient of increasing concentration of Mobile Phase B.
- Detection: UV absorbance at 214 nm and 280 nm.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the direct involvement of Fmoc-L- β -methylisoleucine in any signaling pathways. The biological activity of peptides containing this residue would be highly dependent on the overall peptide sequence and its target. The introduction of a β -methyl group can confer increased resistance to enzymatic degradation and may influence the peptide's conformation, potentially leading to altered binding affinities for its biological target. The study of peptides containing β -amino acids is an active area of research in medicinal chemistry, with applications in developing antimicrobial peptides, enzyme inhibitors, and other therapeutics. The methylation of amino acids is a known post-translational modification that can affect protein function and signaling.

Conclusion

Fmoc-L- β -methylisoleucine is a valuable, albeit not extensively characterized, building block for peptide synthesis. Its unique structure offers the potential to create novel peptides with enhanced properties. While specific experimental data remains limited, the general principles and protocols for handling Fmoc-protected amino acids provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and the peptides derived from it.

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